4-(Piperidin-2-yl)butanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

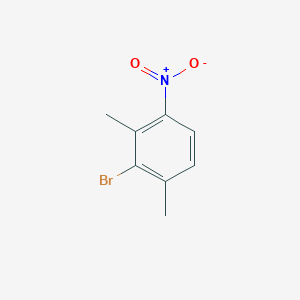

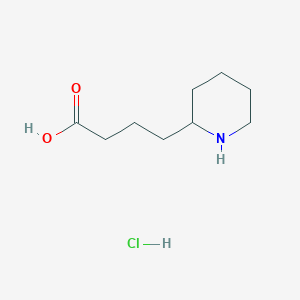

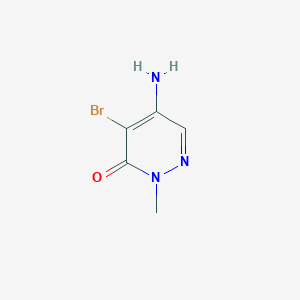

4-(Piperidin-2-yl)butanoic acid hydrochloride is a chemical compound with the CAS Number: 63987-69-9 . It has a molecular weight of 207.7 and its IUPAC name is 4-(piperidin-2-yl)butanoic acid hydrochloride . It is typically stored at room temperature and comes in a powder form .

Synthesis Analysis

This compound participates in the synthesis of FK866 [ (E)- N - [4- (1-benzoylpiperidin-4-yl)butyl]-3- (pyridin-3-yl)acrylamide], an inhibitor of NAD biosynthesis . It can also be used as a reactant for the modification of 3-amidinophenylalanine-derived matriptase inhibitors and reactions between Weinreb amides and 2-magnesiated oxazoles .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17NO2.ClH/c11-9(12)6-3-5-8-4-1-2-7-10-8;/h8,10H,1-7H2,(H,11,12);1H . This code provides a specific string of characters that represent the molecular structure of the compound.Chemical Reactions Analysis

As mentioned earlier, this compound is used in the synthesis of FK866, an inhibitor of NAD biosynthesis . It can also react for the modification of 3-amidinophenylalanine-derived matriptase inhibitors and reactions between Weinreb amides and 2-magnesiated oxazoles .Physical And Chemical Properties Analysis

4-(Piperidin-2-yl)butanoic acid hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 207.7 .Scientific Research Applications

Synthesis of NAD Biosynthesis Inhibitors

4-(Piperidin-2-yl)butanoic acid hydrochloride: is utilized in the synthesis of compounds like FK866, which are inhibitors of NAD biosynthesis . NAD (Nicotinamide adenine dinucleotide) is a critical coenzyme found in all living cells, and its inhibition is being researched for potential therapeutic applications, including cancer treatment, due to its role in metabolism and cell survival.

Matriptase Inhibitors

This compound serves as a reactant in the modification of 3-amidinophenylalanine-derived matriptase inhibitors . Matriptase is a type of serine protease implicated in cancer progression and metastasis. Inhibitors of matriptase are being studied for their potential to halt tumor growth and spread.

Weinreb Amide Reactions

In organic chemistry, 4-(Piperidin-2-yl)butanoic acid hydrochloride is used in reactions involving Weinreb amides and 2-magnesiated oxazoles . These reactions are important for creating complex organic molecules, which can have various applications in medicinal chemistry and drug development.

NAmPRTase Inhibitors

The compound is a key reactant in the synthesis of NAmPRTase inhibitors . Nicotinamide phosphoribosyltransferase (NAmPRTase) plays a role in the NAD salvage pathway, which is essential for energy metabolism. Inhibitors of this enzyme are being explored for their potential use in treating conditions like cancer and metabolic disorders.

Pharmacological Research

In pharmacology, 4-(Piperidin-2-yl)butanoic acid hydrochloride is involved in the development of various pharmacological agents . Its piperidine moiety is a common structural feature in many pharmaceuticals, and its derivatives are present in multiple classes of drugs, including those with analgesic, anticonvulsant, and antiarrhythmic properties.

Biochemical Studies

The compound is used in biochemical studies to explore the function of enzymes and other proteins . By modifying specific amino acids or inhibiting certain enzymatic activities, researchers can better understand the biological processes in which these proteins are involved.

Chemical Synthesis

In the field of chemical synthesis, 4-(Piperidin-2-yl)butanoic acid hydrochloride is a valuable building block for constructing complex organic molecules . Its reactivity and functional groups make it a versatile reagent for forming bonds and introducing piperidine rings into new compounds.

Environmental Chemistry

While direct applications in environmental studies are not explicitly mentioned, the synthesis and use of such compounds must always consider environmental impact and safety . Research into the degradation, bioaccumulation, and toxicity of chemical compounds is crucial for ensuring they do not harm the environment.

Safety and Hazards

Mechanism of Action

Target of Action

It is known to participate in the synthesis of fk866 , an inhibitor of NAD biosynthesis .

Mode of Action

It is known to be a reactant in the synthesis of FK866 , suggesting it may interact with its targets to inhibit NAD biosynthesis .

Biochemical Pathways

The compound is involved in the NAD biosynthesis pathway through its role in the synthesis of FK866 . NAD is a crucial coenzyme in redox reactions, and its inhibition can have significant downstream effects on cellular metabolism and energy production.

Result of Action

As a reactant in the synthesis of fk866 , an inhibitor of NAD biosynthesis , it can be inferred that its action may result in decreased NAD levels, affecting cellular metabolism and energy production.

properties

IUPAC Name |

4-piperidin-2-ylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c11-9(12)6-3-5-8-4-1-2-7-10-8;/h8,10H,1-7H2,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEDJYFOMIEMLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCCC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70497266 |

Source

|

| Record name | 4-(Piperidin-2-yl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70497266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Piperidin-2-yl)butanoic acid hydrochloride | |

CAS RN |

63987-69-9 |

Source

|

| Record name | 4-(Piperidin-2-yl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70497266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-aminoethyl)phenyl]acetamide](/img/structure/B1281282.png)

![5-Chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1281287.png)

![Thieno[2,3-b]pyridin-4-ol](/img/structure/B1281308.png)